methyl 4-((4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)sulfonyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions, where the different rings and groups are connected together in a stepwise manner . The exact method would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and FTIR, which can provide information about the types of bonds and functional groups present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. Compounds containing pyrazole and piperazine rings can participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined through experimental testing .Scientific Research Applications
Supramolecular Structures
One study focused on the hydrogen-bonded supramolecular structures of ethyl and methyl 4-pyrazolylbenzoates. These compounds are linked through hydrogen bonds into chains, sheets, or three-dimensional frameworks, demonstrating the importance of their structural analysis in understanding molecular interactions and the design of new materials (Portilla et al., 2007).
Antiproliferative Activity
Another research area explores the synthesis of new derivatives, including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, and their antiproliferative effects against human cancer cell lines. These studies aim to identify potential anticancer agents by evaluating their ability to inhibit the growth of various cancer cells (Mallesha et al., 2012).
Antimicrobial and Antifungal Activities
Research on pyrazoline and pyrazole derivatives has demonstrated significant antimicrobial and antifungal properties. These studies contribute to the search for new therapeutic agents capable of combating infections caused by resistant strains of bacteria and fungi (Hassan, 2013).
Biofilm Inhibition
Novel bis(pyrazole-benzofuran) hybrids have been synthesized, showing potent antibacterial efficacies and biofilm inhibition activities. These compounds are studied for their potential as bacterial biofilm and MurB inhibitors, providing insights into the development of treatments for bacterial infections and resistance (Mekky & Sanad, 2020).
Sulfonamide-Amide Derivatives
The synthesis and antimicrobial activity of bifunctional sulfonamide-amide derivatives have also been investigated. These compounds exhibit significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Abbavaram & Reddyvari, 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research data. It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Similar compounds have been known to induce a variety of cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-25-17(22)15-3-5-16(6-4-15)26(23,24)21-13-10-19(11-14-21)9-12-20-8-2-7-18-20/h2-8H,9-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWUZODDXPFXPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCN3C=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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